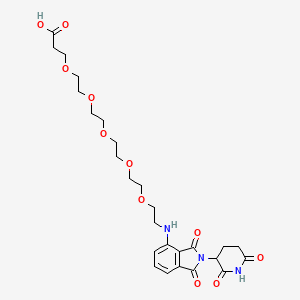

Pomalidomide 4'-PEG5-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCQLKMOQUEEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide 4'-PEG5-acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pomalidomide (B1683931) 4'-PEG5-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a representative synthetic protocol, summarizes key characterization data, and illustrates the relevant biological pathways.

Introduction

Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is harnessed in PROTAC technology to recruit CRBN to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide 4'-PEG5-acid is a derivative of pomalidomide that incorporates a five-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This functionalization allows for the covalent attachment of a ligand for a target protein, thus forming a heterobifunctional PROTAC. The PEG linker enhances solubility and provides spatial separation between the pomalidomide and the target protein ligand, which is often crucial for efficient ternary complex formation and target degradation.

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and commonly employed method involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an appropriate amino-PEG-acid linker. This approach offers a direct and efficient route to the desired product.

Proposed Synthetic Scheme

A representative synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of similar pomalidomide-linker conjugates.

Pomalidomide 4'-PEG5-acid for Cereblon E3 Ligase Recruitment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-PEG5-acid as a critical tool for inducing the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon is a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, which plays a pivotal role in the ubiquitin-proteasome system. Pomalidomide, an immunomodulatory drug (IMiD), acts as a molecular glue to recruit neo-substrates to this complex for ubiquitination and subsequent proteasomal degradation. The conjugation of pomalidomide to a PEG5 linker with a terminal carboxylic acid creates Pomalidomide 4'-PEG5-acid, a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details the mechanism of action, provides quantitative data for pomalidomide and its derivatives, and outlines key experimental protocols for its application in targeted protein degradation.

Core Concepts: Cereblon-Mediated Protein Degradation

Pomalidomide functions by binding to Cereblon, the substrate receptor of the CRL4-CRBN E3 ligase complex.[1][2][3] This binding event allosterically modifies the substrate-binding pocket of Cereblon, inducing the recruitment of proteins that are not typically targeted by this E3 ligase. These newly recognized proteins, or "neosubstrates," are then polyubiquitinated, marking them for degradation by the 26S proteasome.

In the context of PROTACs, this compound serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, pomalidomide), and a linker that connects the two. By simultaneously binding to both the POI and CRBN, the PROTAC brings the target protein into close proximity with the E3 ligase machinery, facilitating its ubiquitination and degradation.

Signaling Pathway of Pomalidomide-Based PROTAC Action

The mechanism of action for a PROTAC utilizing this compound involves a catalytic cycle within the cell. The PROTAC first binds to both the target protein and the CRBN subunit of the CRL4 E3 ligase complex, forming a ternary complex. This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.

Caption: Pomalidomide-based PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Quantitative Data

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable and productive ternary complex, and ultimately induce degradation of the target protein. While specific binding data for this compound is not extensively published, the data for the parent compound, pomalidomide, provides a strong benchmark.

Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Compound | Assay Method | Cell Line/System | Reported Value | Reference |

| Pomalidomide | Competitive Titration | U266 cell extracts | IC50 ~1-2 µM | [4] |

| Pomalidomide | Competitive Titration | Recombinant hsDDB1-hsCRBN | Kᵢ = 156.60 nM | [5] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | Kd ~157 nM | [6] |

Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs

The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |

| EGFRWT | Pomalidomide-based | A549 | 43.4 nM | >90% | [7] |

| EGFRWT | Pomalidomide-based | A549 | 32.9 nM | >90% | [7] |

| HDAC8 | Pomalidomide-based | - | 147 nM | 93% | [2] |

| BTK | Pomalidomide-based | Mino | 2.2 nM | 97% | [8] |

| CDK6 | Pomalidomide-PEG1-C2-N3 | - | 2.1 nM | - | [9] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful design and evaluation of PROTACs. The following sections provide methodologies for key experiments.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process from synthesis to cellular characterization.

Caption: A typical workflow for the development and evaluation of a novel PROTAC molecule.

CRBN Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the CRBN-DDB1 complex.

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

This compound

-

ITC instrument

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

-

Sample Preparation:

-

Dialyze the CRBN-DDB1 protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, ensuring the final DMSO concentration is identical and low in both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium between injections.

-

Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant CRBN-DDB1 complex

-

Purified recombinant target protein (POI)

-

This compound-based PROTAC

-

SPR running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization:

-

Immobilize the CRBN-DDB1 complex onto the surface of a sensor chip using standard amine coupling chemistry.

-

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to CRBN, inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 surface.

-

To measure the binding of the POI to the PROTAC, a different experimental setup where the POI is immobilized might be necessary.

-

-

Ternary Complex Formation Analysis:

-

Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 surface.

-

Alternatively, pre-incubate the PROTAC with the POI before injecting the mixture over the CRBN-DDB1 surface.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary complexes) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).

-

Cooperativity (α) can be calculated by comparing the affinity of one protein to the PROTAC in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity.[10]

-

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

This compound-based PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against the target protein.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for a loading control protein.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

-

Conclusion

This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it an invaluable component in the design and synthesis of novel PROTACs for a wide range of therapeutic targets. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for the effective utilization of this compound in drug discovery and chemical biology research. The continued development and application of such well-characterized chemical tools will be instrumental in advancing the field of targeted protein degradation and bringing new therapeutic modalities to the clinic.

References

- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of the PEG5 Linker in Pomalidomide-Based PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, is crucial to its efficacy. This technical guide provides an in-depth exploration of the role of the polyethylene (B3416737) glycol (PEG) linker, specifically the 5-unit PEG chain (PEG5), in the context of pomalidomide-based PROTACs. Pomalidomide (B1683931), a potent recruiter of the Cereblon (CRBN) E3 ligase, is a cornerstone of many successful PROTACs. The linker, far from being an inert spacer, profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex for target degradation. This guide will dissect the structural and functional significance of the PEG5 linker, present collated quantitative data to illustrate structure-activity relationships, provide detailed experimental protocols for PROTAC evaluation, and visualize key concepts through signaling pathways and experimental workflows.

Introduction: The PROTAC Revolution and the Centrality of the Linker

PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism. Instead of merely inhibiting a target protein's function, PROTACs catalytically induce their degradation through the ubiquitin-proteasome system (UPS). This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker is the architectural linchpin of this ternary complex, and its composition and length are critical determinants of a PROTAC's success.

Pomalidomide, an immunomodulatory drug, has been effectively repurposed as a high-affinity ligand for the CRBN E3 ligase. Its chemical structure offers synthetic handles for linker attachment, most commonly at the C4 or C5 position of the phthalimide (B116566) ring. Research has indicated that C5-substituted pomalidomide derivatives can exhibit enhanced degradation activity and reduced off-target effects compared to their C4 counterparts.

Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous properties. The inherent hydrophilicity of PEG linkers can significantly improve the often-poor solubility of large, complex PROTAC molecules. Furthermore, the flexibility and defined length of PEG chains allow for systematic optimization of the distance between the target protein and the E3 ligase, a crucial factor for efficient ternary complex formation and subsequent ubiquitination.

The Role of the PEG5 Linker: A Balance of Properties

The choice of a PEG5 linker in a pomalidomide-based PROTAC is a strategic one, aiming to strike a balance between several key parameters that govern PROTAC efficacy.

-

Solubility and Physicochemical Properties: PROTACs, with their high molecular weight and often hydrophobic warheads and E3 ligase ligands, frequently suffer from poor aqueous solubility. This can hinder their formulation, absorption, and overall bioavailability. The five ethylene (B1197577) glycol units of a PEG5 linker introduce a significant degree of hydrophilicity, which can substantially enhance the solubility of the entire PROTAC molecule.

-

Cell Permeability: While increased hydrophilicity can be beneficial for solubility, it can also pose a challenge for passive diffusion across the cell membrane. The PEG5 linker offers a moderate increase in polarity, which, when balanced with the overall lipophilicity of the PROTAC, can still permit adequate cell permeability. The optimal balance is, however, highly dependent on the specific warhead and its properties.

-

Ternary Complex Formation and Stability: The length and flexibility of the linker are paramount in allowing the target protein and the E3 ligase to adopt a conformationally favorable orientation for ubiquitin transfer. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to excessive conformational flexibility and an entropic penalty, which can also destabilize the ternary complex. The PEG5 linker provides a specific length that can be optimal for certain target protein-E3 ligase pairs, facilitating productive ternary complex formation.

-

The "Hook Effect": An excess concentration of a potent PROTAC can lead to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the desired ternary complex, resulting in a paradoxical reduction in degradation at high concentrations. The properties of the linker, including its length and composition, can influence the propensity for the hook effect.

Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs

Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting EGFR

| Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| 15 | Alkyl-ether | 43.4 | >90 | A549 |

| 16 | Alkyl-ether | 32.9 | 96 | A549 |

Data extracted from a study by Meng et al. (2022).[1]

Key Observation: Subtle modifications in the alkyl-ether linker structure can lead to noticeable differences in degradation potency, with Compound 16 showing improved DC50 and Dmax values compared to Compound 15.[1] This highlights the sensitivity of PROTAC efficacy to linker composition.

Table 2: Degradation Efficacy of a Pomalidomide-Based PROTAC Targeting KRAS G12C

| Compound | Linker Type | DC50 (µM) | Cell Line |

| KP-14 | Not specified | ~1.25 | NCI-H358 |

Data from a study by Lv et al. (2021).[2]

Key Observation: This example demonstrates the feasibility of degrading the challenging oncoprotein KRAS G12C using a pomalidomide-based PROTAC. The linker's role in achieving the necessary ternary complex conformation for this target is critical.

Table 3: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting HDAC8

| Compound | Linker Type | DC50 (nM) | Dmax (%) |

| ZQ-23 | Not specified | 147 | 93 |

Data from a study by Zhang et al. (2022).[3]

Key Observation: This study showcases the development of a selective HDAC8 degrader, where the linker plays a crucial role in conferring selectivity over other HDAC isoforms.

Experimental Protocols

The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.

Protein Degradation Analysis by Western Blotting

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

Pomalidomide-based PROTAC

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time period (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay using AlphaLISA

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to study biomolecular interactions. It is a powerful tool to assess the formation of the PROTAC-induced ternary complex.

Materials:

-

Tagged recombinant target protein (e.g., GST-tagged)

-

Tagged recombinant E3 ligase complex (e.g., His-tagged CRBN/DDB1)

-

Pomalidomide-based PROTAC

-

AlphaLISA acceptor beads (e.g., anti-GST)

-

AlphaLISA donor beads (e.g., streptavidin-coated, if using a biotinylated component)

-

Assay buffer

-

384-well microplate

-

AlphaLISA-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare the tagged recombinant target protein, E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC. Incubate at room temperature for 1 hour to allow for complex formation.

-

Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate in the dark at room temperature for 1 hour.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the concentration for maximal ternary complex formation can be determined. The "hook effect" may be evident at high PROTAC concentrations.

Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events and the determination of kinetic parameters (association and dissociation rates) and binding affinity.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant E3 ligase (e.g., CRBN/DDB1)

-

Recombinant target protein

-

Pomalidomide-based PROTAC

-

Running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm the absence of direct interaction.

-

-

Ternary Complex Analysis:

-

Inject a series of concentrations of the target protein mixed with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase.

-

Alternatively, inject the PROTAC over the E3 ligase in the presence of a constant concentration of the target protein in the running buffer.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka and kd) and the affinity (KD) of the ternary complex formation. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of a Pomalidomide-based PROTAC.

Experimental Workflow

Caption: A typical experimental workflow for evaluating PROTACs.

Logical Relationships

Caption: Logical relationship between linker properties and PROTAC performance.

Conclusion

The PEG5 linker plays a multifaceted and critical role in the design and function of pomalidomide-based PROTACs. It is not merely a passive connector but an active modulator of the molecule's physicochemical properties and its ability to induce the formation of a productive ternary complex. The hydrophilicity of the PEG5 linker can enhance solubility, a common challenge in PROTAC development, while its defined length and flexibility are key to optimizing the geometry of the ternary complex for efficient ubiquitination and subsequent target degradation. The selection of a PEG5 linker is a strategic choice that aims to balance solubility, permeability, and the conformational requirements for potent and selective protein degradation. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of novel pomalidomide-based PROTACs, underscoring the importance of a systematic approach to linker optimization in the pursuit of next-generation targeted protein degraders. As our understanding of the intricate biology of ternary complexes deepens, the precise tuning of linker properties, exemplified by the strategic use of linkers like PEG5, will continue to be a cornerstone of successful PROTAC design.

References

- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Pomalidomide and the Anticipated Impact of PEGylation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available solubility and stability data for the immunomodulatory drug Pomalidomide (B1683931). Due to the lack of publicly available data for the specific derivative Pomalidomide 4'-PEG5-acid, this paper will focus on the parent compound. It will further elaborate on the expected physicochemical changes imparted by PEGylation, drawing from established principles. Detailed experimental protocols for determining solubility and stability are also provided to guide researchers in their own investigations.

Pomalidomide: Core Solubility and Stability Data

Pomalidomide, a thalidomide (B1683933) analogue, is a potent oral immunomodulatory agent used in the treatment of multiple myeloma.[1][2] Its efficacy is, however, intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical for its formulation and bioavailability.

Solubility Profile of Pomalidomide

Pomalidomide is characterized by its low aqueous solubility.[2] The compound is sparingly soluble in aqueous buffers, a factor that necessitates careful consideration during formulation development.[3] For experimental purposes, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve pomalidomide in DMSO and then dilute it with the chosen aqueous buffer.[3]

| Solvent/Medium | Solubility | Reference |

| DMSO | ~15 mg/mL, 50 mg/mL, up to 100 mM | [3][4][5] |

| Dimethylformamide (DMF) | ~10 mg/mL | [3] |

| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [3] |

| Aqueous Solutions (all pH) | ~0.01 mg/mL | [2] |

Stability Profile of Pomalidomide

Pomalidomide is supplied as a crystalline solid and is stable when stored under recommended conditions.[2][3] As a thalidomide derivative, it is classified as teratogenic and requires careful handling.[4] Stability studies have shown that the drug substance is sufficiently stable and maintains its critical quality attributes over its re-test period.[6] Photostability testing has indicated that pomalidomide is photo-stable.[6] Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions has been performed, showing minimal degradation.[7]

| Condition | Stability | Reference |

| Storage (lyophilized powder) | ≥ 4 years at -20°C | [3] |

| Storage (in DMSO solution) | Use within 1 month at -20°C | [4] |

| Aqueous Solution | Not recommended for storage > 1 day | [3] |

| Stress Testing (Acid, Base, Oxidation, Heat, Light) | Low degradation, proves stability-indicating nature of analytical methods | [7] |

The Impact of PEGylation on Pomalidomide Properties

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the pharmaceutical properties of therapeutic molecules.[8][9][10] While specific data for this compound is not available, the general effects of PEGylation are well-documented and can be extrapolated.

PEGylation is known to:

-

Improve Solubility: The hydrophilic nature of the PEG polymer can significantly increase the aqueous solubility of hydrophobic drugs.[8][9][10][11] It is therefore highly probable that this compound exhibits enhanced aqueous solubility compared to the parent compound.

-

Enhance Stability: PEGylation can protect molecules from enzymatic degradation and improve their shelf-life.[8][9] The PEG chain creates a hydration shell around the molecule, which can help to maintain its structure and reduce aggregation.[12]

-

Prolong Circulation Time: By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, thereby extending its plasma half-life.[9][10]

-

Reduce Immunogenicity: The PEG chain can mask antigenic epitopes on the drug, minimizing immune recognition and potential allergic reactions.[9][10]

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]

-

Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

-

Addition of Compound: Add an excess amount of the test compound to a known volume of each buffer in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Stability Testing Protocol

Stability testing is performed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[16][17]

-

Batch Selection: Use at least three representative batches of the drug substance for the study.[17]

-

Storage Conditions: Store the samples in controlled environmental chambers under various conditions as per ICH guidelines. This includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[17]

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[17]

-

Analytical Tests: At each time point, analyze the samples for relevant quality attributes, which may include:

-

Assay of the active substance

-

Levels of degradation products

-

Physical appearance

-

Solubility

-

-

Data Analysis: Analyze the data to establish a re-test period or shelf life for the drug substance.

Visualizing Key Pathways and Workflows

Pomalidomide's Mechanism of Action

Pomalidomide exerts its anti-myeloma effects by binding to the cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3][] This binding event leads to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][] The degradation of these factors results in immunomodulatory and anti-proliferative effects.[4]

Caption: Pomalidomide's core signaling pathway.

Conceptual Experimental Workflow for Solubility and Stability

The logical flow for determining the physicochemical properties of a novel compound involves sequential preparation, testing, and analysis.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 5. rndsystems.com [rndsystems.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ymerdigital.com [ymerdigital.com]

- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 10. PEGylation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. nhsjs.com [nhsjs.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. www3.paho.org [www3.paho.org]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

A Technical Guide to Targeted Protein Degradation with Pomalidomide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of targeted protein degradation (TPD) utilizing Pomalidomide (B1683931). Pomalidomide, a derivative of thalidomide (B1683933), functions as a "molecular glue," redirecting the cellular ubiquitin-proteasome system to selectively eliminate target proteins. This document provides a comprehensive overview of its mechanism of action, quantitative binding and degradation data, and detailed experimental protocols for its study and application in drug discovery, including its use as a Cereblon (CRBN) E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide exerts its therapeutic effects by co-opting the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The glutarimide (B196013) moiety of Pomalidomide binds directly to Cereblon (CRBN), the substrate receptor of this complex.[1] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrate" proteins that are not typically targeted by this E3 ligase.[1]

The primary neosubstrates of Pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][] Once recruited to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, a process that marks them for recognition and subsequent degradation by the 26S proteasome.[1][] The degradation of these transcription factors leads to downstream anti-proliferative and immunomodulatory effects, which are central to Pomalidomide's efficacy in treating multiple myeloma.[2][4]

Pomalidomide's ability to recruit CRBN has also been harnessed in the development of PROTACs. In this context, Pomalidomide or its analogs serve as the E3 ligase-binding moiety of a heterobifunctional molecule.[1][5] The other end of the PROTAC binds to a specific protein of interest (POI), bringing it into close proximity with the E3 ligase to trigger its ubiquitination and degradation.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical workflow of Pomalidomide-induced protein degradation.

Caption: Pomalidomide-induced protein degradation pathway.

Caption: Logical relationship of ternary complex formation leading to degradation.[5]

Quantitative Data

The efficacy of Pomalidomide and its derivatives can be quantified by their binding affinity to CRBN and their ability to induce the degradation of target proteins.

Pomalidomide Binding Affinity to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[6][7][8] | 1.2 µM - 3 µM[6][9] | Competitive Titration, Competitive Binding Assay[6] |

| Lenalidomide (B1683929) | ~178 - 640 nM[7] | Isothermal Titration Calorimetry[7] | |

| Thalidomide | ~250 nM[7][8] | Isothermal Titration Calorimetry[7] |

Pomalidomide-Based PROTAC Degradation Efficiency

The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[5]

| PROTAC Target | DC50 | Dmax | Cell Line |

| BRD4 | 1.1 nM | >95% | 22Rv1 |

| RIPK2 | 8.3 nM | ~90% | THP-1 |

| BTK | 0.25 µM | >90% | MOLM-14 |

| FLT3-ITD | Not specified | Not specified | Not specified[10] |

| KIT | Not specified | Not specified | Not specified[10] |

| Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. |

Experimental Protocols

Cereblon Binding Assays

Several biophysical and biochemical assays can be used to determine the binding affinity of Pomalidomide and its analogs to the CRBN-DDB1 complex.[11]

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-His antibody bound to a His-tagged CRBN/DDB1 complex and a fluorescently labeled tracer ligand that binds to CRBN. A test compound, like Pomalidomide, will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.[6]

-

Protocol Outline: [6]

-

Add a constant concentration of His-tagged CRBN/DDB1 complex and Tb-anti-His antibody to the wells of a microplate.

-

Add a fluorescent tracer ligand.

-

Add serial dilutions of the test compound (e.g., Pomalidomide).

-

Incubate to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

The decrease in the FRET signal is plotted against the test compound concentration to determine the IC50 value.

-

2. Competitive Binding Assay

-

Principle: This method uses an immobilized ligand (e.g., a thalidomide analog) to capture its binding partner (CRBN) from a cell lysate or with a purified protein. The ability of a test compound to inhibit this interaction is then quantified.[6]

-

Protocol Outline: [6]

-

Pre-incubate cell lysate (e.g., from U266 myeloma cells) or purified CRBN-DDB1 complex with varying concentrations of the test compound.

-

Add thalidomide-analog-conjugated affinity beads to the mixture and incubate.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluate for the presence of CRBN and DDB1 by immunoblotting.

-

The intensity of the CRBN band is quantified and plotted against the test compound concentration to determine the IC50 value.

-

3. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[7]

-

Protocol Outline: [7]

-

Prepare purified recombinant human CRBN in complex with DDB1 and dialyze extensively against the ITC buffer.

-

Dissolve Pomalidomide or its analog in the final dialysis buffer.

-

Titrate the ligand into the protein solution in the ITC sample cell while measuring the heat changes.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

In Vitro Ubiquitination Assay

This assay is performed to confirm that a Pomalidomide-based PROTAC can induce the ubiquitination of a target protein in a reconstituted, cell-free system.[10][11]

-

Principle: The assay combines the necessary enzymatic components (E1, E2, E3), ubiquitin, ATP, the substrate protein, and the PROTAC. The reaction is incubated, and the results are analyzed by Western blotting to detect the ubiquitinated substrate.[11]

-

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D3)

-

CRL4-CRBN E3 ligase complex

-

Recombinant target protein (substrate)

-

Ubiquitin

-

Pomalidomide-based PROTAC at various concentrations (or DMSO as a vehicle control).

-

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Detection:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using a primary antibody against the target protein. A high-molecular-weight smear or ladder of bands above the unmodified protein indicates polyubiquitination.

-

-

Protein Degradation Quantification in Cells

This protocol details the detection and quantification of target protein degradation in whole cells following treatment with a Pomalidomide-based degrader.[5]

-

Principle: Cells are treated with the degrader molecule, and the level of the target protein is assessed, typically by Western blotting.

-

Protocol Outline: [5]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the Pomalidomide-based degrader for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.

-

-

Caption: Workflow for assessing protein degradation.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pomalidomide 4'-PEG5-acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-PEG5-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, formula, and its role in targeted protein degradation.

Core Compound Details

Pomalidomide 4'-PEG5-acid is a synthetic molecule that conjugates the E3 ligase ligand Pomalidomide with a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This bifunctional nature allows it to be incorporated into PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₅N₃O₁₁ | [1][2][3] |

| Molecular Weight | 565.58 g/mol | [2] |

| CAS Number | 2139348-63-1 | [1][2][3] |

| Purity | ≥95% (via HPLC) | [2] |

| Appearance | White to yellow solid-liquid mixture | [1] |

| Storage Conditions | -20°C, stored under nitrogen | [1] |

Chemical Structure

The chemical structure of this compound is defined by the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a flexible PEG5 linker to a terminal carboxylic acid. This acid group serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest.

The structure can be represented by the following SMILES string: OC(CCOCCOCCOCCOCCOCCNC1=C2C(N(C(C2=CC=C1)=O)C3CCC(NC3=O)=O)=O)=O[2]

Signaling Pathway in PROTAC-Mediated Degradation

This compound is a key component in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade specific target proteins. The pomalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The general mechanism is as follows:

-

Ternary Complex Formation: A PROTAC incorporating this compound simultaneously binds to the target Protein of Interest (POI) and CRBN, forming a POI-PROTAC-CRBN ternary complex.

-

Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general methodology can be inferred from the synthesis of similar pomalidomide-PEG conjugates. The synthesis generally involves a nucleophilic aromatic substitution (SNAr) reaction.

General Synthesis Workflow:

-

Starting Materials: The synthesis would likely start with 4-fluorothalidomide and a PEG linker with a terminal amine on one end and a protected carboxylic acid on the other.

-

SNAr Reaction: The primary amine of the PEG linker displaces the fluorine atom on the 4-fluorothalidomide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to drive it to completion.

-

Deprotection: The protecting group on the terminal carboxylic acid of the PEG linker is then removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final this compound product.

-

Purification: The final product is purified using techniques such as column chromatography and its identity and purity are confirmed by analytical methods like HPLC, NMR, and mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for Pomalidomide 4'-PEG5-acid in Targeted Protein Degradation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins.[1] This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] A key technology in TPD is the use of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to its ubiquitination and subsequent degradation.[3][4]

Pomalidomide (B1683931) is a well-established immunomodulatory drug that functions as a molecular glue by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6][7] This inherent ability to recruit CRBN has made pomalidomide a valuable component in the design of PROTACs.[7] Pomalidomide 4'-PEG5-acid is a functionalized derivative of pomalidomide designed for PROTAC research and development.[8][9] It incorporates the pomalidomide core as the CRBN ligand, a 5-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid for conjugation to a ligand that binds to a protein of interest.[8][9] This pre-functionalized building block streamlines the synthesis of novel PROTACs for the degradation of a wide array of target proteins.

These application notes provide a comprehensive guide to utilizing this compound in targeted protein degradation assays, including the underlying mechanism, detailed experimental protocols, and data interpretation.

Mechanism of Action

The mechanism of action of a PROTAC synthesized using this compound involves a series of intracellular events, as depicted in the signaling pathway below. The PROTAC, a hetero-bifunctional molecule, facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase.[2] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[11]

Caption: Mechanism of action of a Pomalidomide-based PROTAC.

Experimental Protocols

The following protocols provide a framework for synthesizing a PROTAC using this compound and subsequently evaluating its ability to induce the degradation of a target protein.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the conjugation of this compound to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with a free amine group

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Tertiary base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the auxiliary coupling reagent (e.g., HOBt, 1.1 equivalents).

-

Add the tertiary base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid of the target protein ligand.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Cell Culture and Treatment

This protocol outlines the general procedure for treating cells with the synthesized PROTAC to assess protein degradation.

Materials:

-

Cell line expressing the target protein of interest

-

Complete cell culture medium

-

Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight.

-

Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours).

Protocol 3: Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the levels of the target protein following PROTAC treatment.[11]

Materials:

-

Treated cells from Protocol 2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.[2]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[2][12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2][12]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2][12]

-

Wash the membrane with TBST.[2]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][12]

-

Wash the membrane with TBST.[2]

-

Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.[2]

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[12]

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Protocol 4: Immunoprecipitation for Ubiquitination Analysis

This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Treated cells from Protocol 2 (co-treated with a proteasome inhibitor like MG132 for the last 4-6 hours)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)

-

Primary antibody against the target protein

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibody against ubiquitin

-

Western blotting reagents (as in Protocol 3)

Procedure:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[4]

-

Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.[4]

-

Add Protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the complexes.[4]

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing quantitative data from a targeted protein degradation assay.

| PROTAC ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |

| ZQ-23 | HDAC8 | Various | 10 | 147 | 93 |

| Example 1 | Protein X | Cell Line A | 24 | 50 | 95 |

| Example 2 | Protein Y | Cell Line B | 16 | 250 | 80 |

| Example 3 | Protein Z | Cell Line C | 48 | 10 | 98 |

Note: Data for ZQ-23 is from a published study.[13] Example data is illustrative.

Experimental Workflow and Logic

The overall experimental workflow for developing and validating a PROTAC using this compound follows a logical progression from synthesis to functional characterization.

Caption: A typical experimental workflow for PROTAC development.

The logical relationship for successful protein degradation hinges on the formation of a stable ternary complex.

Caption: Logical steps leading to targeted protein degradation.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its pre-functionalized nature simplifies the synthesis of novel protein degraders, enabling researchers to rapidly explore the degradation of a wide range of protein targets. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in targeted protein degradation studies, from initial PROTAC synthesis to the comprehensive validation of their mechanism of action and efficacy. Strategic modifications, such as those at the C5 position of the pomalidomide ring, can further enhance the on-target potency and reduce off-target effects of the resulting PROTACs.[4][14][15][16]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAS 2139348-63-1 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 9. This compound, 2139348-63-1 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for PROTAC® Experimental Design Using Pomalidomide 4'-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Pomalidomide (B1683931) for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3]

Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[5][6] Pomalidomide 4'-PEG5-acid is a ready-to-use chemical tool that incorporates the pomalidomide ligand attached to a 5-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a carboxylic acid.[7] This terminal acid group allows for straightforward conjugation, typically via an amide bond, to a ligand for a specific POI, enabling the rapid synthesis of novel PROTAC molecules.[8]

This document provides a comprehensive guide to the experimental design and validation of PROTACs synthesized using this compound. It outlines the critical assays required to characterize a novel degrader, from initial biochemical validation to cellular mechanism of action and selectivity profiling.

The PROTAC® Mechanism of Action

The fundamental action of a pomalidomide-based PROTAC is to form a ternary complex between the POI and the CRBN E3 ligase.[3][9] This proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to surface lysine (B10760008) residues on the POI.[2][3] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the POI.[2] The PROTAC molecule is then released and can induce further rounds of degradation, acting in a catalytic manner.[3][10]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Design Workflow

A systematic, multi-step approach is essential for the successful development and validation of a novel PROTAC. The workflow progresses from the synthesis and initial biochemical characterization to in-depth cellular assays and selectivity profiling.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 4. promegaconnections.com [promegaconnections.com]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Pomalidomide 4'-PEG5-acid in In Vitro Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest.

Pomalidomide (B1683931) 4'-PEG5-acid is a key building block in the synthesis of PROTACs. It comprises a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 5-unit polyethylene (B3416737) glycol (PEG) linker to a terminal carboxylic acid.[1][2][3] This acid group provides a convenient handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4][5]

These application notes provide a comprehensive guide to the in vitro use of PROTACs synthesized from Pomalidomide 4'-PEG5-acid, including representative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables present representative data for pomalidomide-based PROTACs targeting various proteins, illustrating the potency and selectivity that can be achieved. While not specific to PROTACs synthesized with the exact this compound linker, this data is indicative of the expected performance.

Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 16 | EGFR | A549 | 32.9 | >95 | [6] |

| ZQ-23 | HDAC8 | - | 147 | 93 | [3] |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [7] |

Table 2: Off-Target Effects of Pomalidomide-Based PROTACs

| PROTAC Compound | Off-Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Pomalidomide (alone) | IKZF1 | - | - | >90 | [8] |

| Pomalidomide (alone) | ZFP91 | - | >1000 | <20 | [8] |

| C5-modified PROTAC (azide) | IKZF1 | - | >500 | <30 | [8] |

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel PROTAC synthesized with this compound.

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Western Blotting for DC50 and Dmax Determination

This protocol describes the quantification of dose-dependent degradation of a target protein.[4][9]

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[10]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[9]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]

-

Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation

This protocol is to confirm the PROTAC-dependent interaction between the target protein and CRBN.[11][12]

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound

-

Vehicle control (e.g., DMSO)

-

Co-IP lysis buffer

-

Primary antibody against the target protein or CRBN for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibodies against the target protein and CRBN for Western blotting

-

SDS-PAGE and Western blotting reagents (as in Protocol 1)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50) or a vehicle control for the optimal time determined previously.

-

Lyse the cells in Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with Co-IP lysis buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against both the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated sample immunoprecipitated with the anti-target protein antibody (and vice versa) confirms the formation of the ternary complex.

-

Protocol 3: Quantitative Proteomics for On- and Off-Target Analysis

This protocol provides a global view of protein level changes upon PROTAC treatment.[1][2][13]

Materials:

-

Cell line of interest

-

PROTAC synthesized with this compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer for mass spectrometry

-

Reagents for protein reduction, alkylation, and tryptic digestion

-

Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Cell Culture, Treatment, and Lysis:

-